molecular formula C14H20N2O2 B8529452 1h-Indole-1-carboxylic acid,4-amino-2,3-dihydro-7-methyl-,1,1-dimethylethyl ester

1h-Indole-1-carboxylic acid,4-amino-2,3-dihydro-7-methyl-,1,1-dimethylethyl ester

Cat. No. B8529452
M. Wt: 248.32 g/mol
InChI Key: TVZGQZOAPIZUBZ-UHFFFAOYSA-N
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Patent
US06162818

Procedure details

1-t-Butoxycarbonyl-2,3-dihydro-7-methyl-4-nitroindole (2.169 g; 8.7 mmol) is dissolved in methanol (35 mL), treated with a catalytic amount of 10% palladium-on-carbon (210 mg) and placed under an atmosphere of hydrogen. The solution is allowed to stir overnight. The black suspension is filtered through Celite and the solvent is removed by rotary evaporation. The crude product is purified by silica gel flash column chromatography using 15% ethyl acetate/hexanes as eluent to afford 1.769 g of 1-t-butoxycarbonyl-4-amino-2,3-dihydro-7-methylindole as a white solid (94% yield).
Quantity
2.169 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[C:12]([N+:18]([O-])=O)[CH:13]=[CH:14][C:15]=2[CH3:17])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[C:12]([NH2:18])[CH:13]=[CH:14][C:15]=2[CH3:17])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.169 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(C=CC(=C12)C)[N+](=O)[O-]
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
210 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The black suspension is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent is removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(C=CC(=C12)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.769 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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